Cannabielsoin

Vue d'ensemble

Description

Cannabielsoin is a natural product found in Cannabis sativa with data available.

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

Applications De Recherche Scientifique

Soulagement de la douleur

Des études préliminaires suggèrent que le Cannabielsoin peut posséder des propriétés analgésiques . Cela en fait une alternative potentielle pour ceux qui recherchent des remèdes naturels pour la gestion de la douleur.

Biosynthèse des cannabinoïdes

Le this compound joue un rôle dans la biosynthèse des cannabinoïdes . Une compréhension approfondie de sa biosynthèse est nécessaire pour concevoir des souches ayant des profils spécifiques de cannabinoïdes .

Recherche pharmacologique

L'étude du this compound peut contribuer au domaine plus large de la recherche pharmacologique . Avec la légalisation du cannabis dans de nombreuses régions, la science s'oriente vers l'étude de la pharmacopée des cannabinoïdes .

Contrôle de la qualité dans les applications pharmaceutiques

Le développement d'une technique de quantification des cannabinoïdes ayant des applications pharmaceutiques pour le contrôle de la qualité est important . Le this compound, en tant que l'un des cannabinoïdes, pourrait être inclus dans ce processus de quantification .

Étude des constituants du cannabis

Le this compound est l'un des plus de 500 composés rapportés dans le Cannabis Sativa . L'étude de ce composé contribue à la compréhension du mélange complexe de métabolites secondaires dans le cannabis .

Applications thérapeutiques potentielles

Bien que les applications thérapeutiques spécifiques du this compound ne soient pas encore entièrement explorées, la recherche en cours sur les cannabinoïdes suggère des utilisations potentielles dans le traitement de divers maux

Mécanisme D'action

Target of Action

Cannabielsoin (CBE) is a metabolite of cannabidiol (CBD), one of the major chemical components of cannabis These include the classical cannabinoid receptors 1 (CB1) and 2 (CB2), as well as non-cannabinoid receptors . These receptors play a crucial role in many physiological and pathological processes .

Mode of Action

Cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells by inducing or inhibiting various signaling cascades . It’s plausible that CBE shares similar interactions with its targets, leading to changes in cellular processes.

Biochemical Pathways

Cannabinoids are known to modulate many physiological and pathological processes, including cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis . These processes are regulated by various signaling cascades that cannabinoids can induce or inhibit .

Pharmacokinetics

It’s known that cbe is a metabolite of cbd, formed as part of the metabolic process

Result of Action

Cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells . It’s plausible that CBE shares similar effects, leading to changes in cellular processes.

Analyse Biochimique

Biochemical Properties

Cannabielsoin is primarily recognized as an oxidation byproduct of cannabidiol (CBD) and a minor mammalian metabolite of CBD . The pharmacological interactions between this compound and cannabinoid receptors remain largely unexplored, particularly with respect to cannabinoid receptor type 1 (CB1) .

Cellular Effects

Endogenous and exogenous cannabinoids, including this compound, modulate many physiological and pathological processes by binding classical cannabinoid receptors 1 (CB1) or 2 (CB2) or non-cannabinoid receptors . They are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound remains incompletely understood at the molecular level . In brief, cannabinoids share a common initial pathway: tetraketide synthase (TKS), a type III polyketide synthase (PKS), catalyzes the sequential condensation of hexanoyl-CoA with three molecules of malonyl .

Temporal Effects in Laboratory Settings

This compound inhibited obsessive–compulsive behaviour in a time-dependent manner matching its pharmacokinetic profile . These data provide important information on the brain and plasma exposure of new phytocannabinoids and guidance for the most efficacious administration route and time points for determination of drug effects under in vivo conditions .

Dosage Effects in Animal Models

For instance, an oral dose of 2 mg/kg once a day and up to 20 mg/kg/ twice daily seemed well-tolerated and associated with mild side effects, both in healthy and diseased animals .

Metabolic Pathways

This compound is formed from cannabidiol as part of the metabolic process . A thorough understanding of their biosynthesis is required to engineer strains with specific cannabinoid profiles . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .

Propriétés

IUPAC Name |

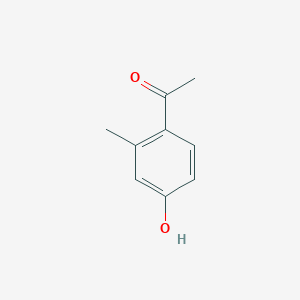

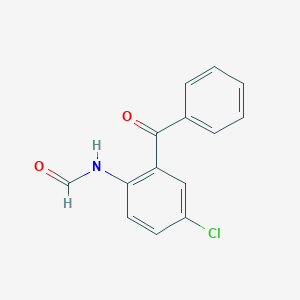

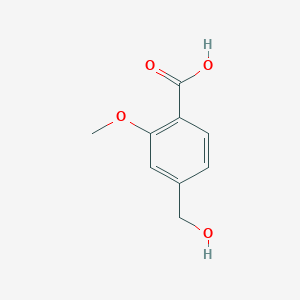

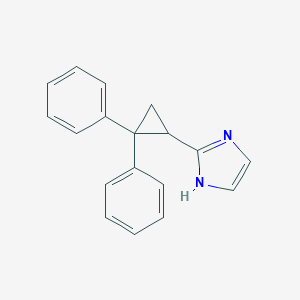

(5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEAVAMWZAJWOI-MTOHEIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966364 | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-76-0 | |

| Record name | Cannabielsoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIELSOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ERD6V6652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)